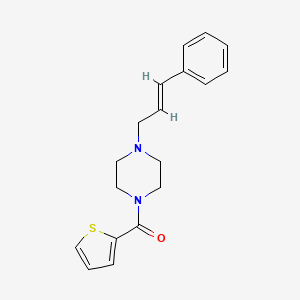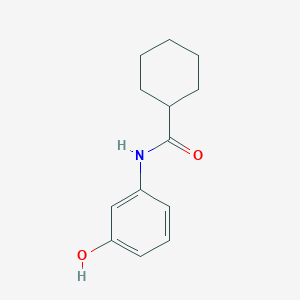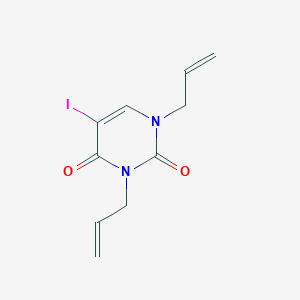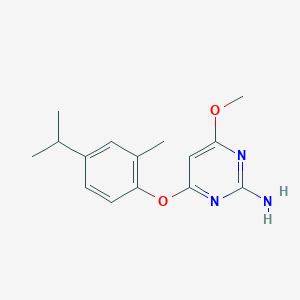![molecular formula C18H20FN3O2 B5619508 7-{[3-(2-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5619508.png)
7-{[3-(2-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}-2-oxa-7-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of azaspirodecane derivatives, which are known for their relevance in medicinal chemistry and materials science. These compounds often exhibit interesting biological activities and possess unique physical and chemical properties due to their spirocyclic nature.
Synthesis Analysis
Synthesis of azaspirodecane derivatives can be complex, involving multiple steps to introduce the azaspiro structure and functionalize it with various substituents. A related synthesis approach involves starting from commercially available reagents to construct the spirocyclic framework, indicating the potential for synthesizing the specified compound using similar methodologies (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using various spectroscopic and computational techniques. Studies have revealed details about the geometrical parameters, stability arising from hyper-conjugative interactions, and charge delocalization. Molecular docking studies suggest that specific structural features, such as the fluorine atom's placement, significantly impact the molecule's reactivity and potential biological activities (Mary et al., 2015).
Chemical Reactions and Properties
The reactivity of azaspirodecane derivatives can be influenced by the nature of their substituents. The electrophilic and nucleophilic sites within the molecule dictate its participation in various chemical reactions, such as nucleophilic substitutions or cycloadditions. The presence of a fluorophenyl group, for example, can enhance the compound's electrophilic character, making it more reactive towards nucleophiles.
Physical Properties Analysis
Spirocyclic compounds often exhibit unique physical properties due to their rigid, three-dimensional structures. These properties can include melting points, boiling points, solubility in various solvents, and crystal structures. The presence of heteroatoms and fluorinated substituents can further influence these properties by affecting the compound's polarity and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of azaspirodecane derivatives, such as acidity, basicity, and reactivity towards different classes of reagents, are crucial for their potential applications. The fluorinated phenyl group can affect the compound's electron distribution, impacting its chemical behavior in organic reactions and interactions with biological targets.
For detailed information on the synthesis, molecular structure, reactions, and properties of azaspirodecane derivatives, please refer to the cited references and consider exploring similar compounds' literature to gain comprehensive insights into the chemical nature and potential applications of these fascinating molecules.
- Synthesis and structural insights: (Ogurtsov & Rakitin, 2020)
- Molecular structure and analysis: (Mary et al., 2015)
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(2-fluorophenyl)-1H-pyrazol-5-yl]-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-14-5-2-1-4-13(14)15-10-16(21-20-15)17(23)22-8-3-6-18(11-22)7-9-24-12-18/h1-2,4-5,10H,3,6-9,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETGKYNRTUFPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C(=O)C3=CC(=NN3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-fluorophenyl)-1H-pyrazol-5-yl]-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5619432.png)
![4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5619452.png)

![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-methylpiperidine-3,4-diol](/img/structure/B5619468.png)
![1-[1-(2-fluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5619470.png)
amino]methyl}-1-(3,6-dimethyl-2-pyrazinyl)-3-pyrrolidinyl]methanol](/img/structure/B5619475.png)
![9-[(5-ethyl-3-thienyl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619481.png)
![4-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5619488.png)


![4-[(2-{1-[2-(allyloxy)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5619504.png)

![5-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5619517.png)